molecular formula C11H12O3 B7769051 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one CAS No. 71851-12-2

2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one

Cat. No. B7769051
CAS RN: 71851-12-2
M. Wt: 192.21 g/mol
InChI Key: JKKLKPFEVGIRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one can be achieved through a multi-step process involving the reaction of several starting materials.

Starting Materials
Benzaldehyde, Acetone, Hydrogen peroxide, Sodium hydroxide, Methyl iodide, Sodium carbonate, Phenylacetic acid, Acetic anhydride, Sulfuric acid, Sodium chloride

Reaction
Step 1: Synthesis of benzalacetone by aldol condensation of benzaldehyde and acetone in the presence of sodium hydroxide., Step 2: Oxidation of benzalacetone to 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one using hydrogen peroxide and sulfuric acid., Step 3: Methylation of 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one using methyl iodide and sodium carbonate., Step 4: Esterification of phenylacetic acid with acetic anhydride to form phenylacetic anhydride., Step 5: Reaction of phenylacetic anhydride with the methylation product from step 3 to form the final product, 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one., Step 6: Purification of the final product by recrystallization from a mixture of ethanol and water, followed by drying and weighing.

properties

IUPAC Name

2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)13-9(10(12)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKLKPFEVGIRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(=O)O1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10992568
Record name 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10992568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one

CAS RN

6337-34-4, 71851-12-2
Record name NSC38017
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10992568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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